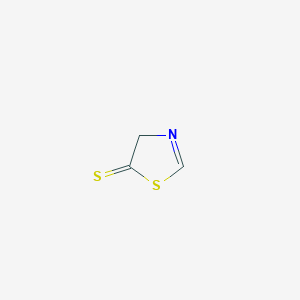

5(4H)-Thiazolethione

Description

Structure

3D Structure

Properties

IUPAC Name |

4H-1,3-thiazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NS2/c5-3-1-4-2-6-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIWYOYBZDMBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=S)SC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601206 | |

| Record name | 1,3-Thiazole-5(4H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106986-37-2 | |

| Record name | 1,3-Thiazole-5(4H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-1,3-thiazole-5-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5(4H)-thiazolethione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5(4H)-thiazolethione, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a viable synthetic protocol, summarizes key quantitative data, and presents a thorough characterization profile, including spectroscopic and physical properties. The information is intended to serve as a valuable resource for researchers engaged in the design and development of novel chemical entities.

Synthesis of this compound

The synthesis of this compound, which exists in tautomeric equilibrium with thiazole-2(3H)-thione and 2-mercaptothiazole, can be achieved through the reaction of an α-haloaldehyde equivalent with a salt of dithiocarbamic acid. A common and effective method involves the reaction of bromoacetaldehyde diethyl acetal with ammonium dithiocarbamate, followed by acidic workup to facilitate cyclization and deprotection.

Experimental Protocol

Materials:

-

Bromoacetaldehyde diethyl acetal

-

Ammonium dithiocarbamate

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium dithiocarbamate (1.0 equivalent) in ethanol.

-

Addition of Electrophile: To the stirred solution, add bromoacetaldehyde diethyl acetal (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Cyclization: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the resulting residue, add a 1 M aqueous solution of hydrochloric acid and stir vigorously for 1-2 hours to facilitate the hydrolysis of the acetal and subsequent cyclization.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Reaction Workflow

Caption: Synthetic workflow for this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₃H₃NS₂ |

| Molecular Weight | 117.19 g/mol |

| CAS Number | 5685-05-2 |

| Appearance | Yellowish solid |

| Melting Point | 80 °C |

| Typical Yield | 60-75% |

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The expected chemical shifts are presented in the table below.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~ 7.0 - 7.5 | Doublet | ~ 3-4 Hz | H-4 |

| ¹H | ~ 6.5 - 7.0 | Doublet | ~ 3-4 Hz | H-5 |

| ¹H | ~ 12.0 - 13.0 | Broad singlet | - | N-H (Thione) |

| ¹³C | ~ 190 - 200 | - | - | C=S (C-2) |

| ¹³C | ~ 125 - 135 | - | - | C-4 |

| ¹³C | ~ 110 - 120 | - | - | C-5 |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about the functional groups present in the molecule. Key vibrational frequencies are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | N-H stretch (Thione) |

| 1600 - 1500 | Medium | C=C stretch (Thiazole ring) |

| 1250 - 1150 | Strong | C=S stretch (Thione) |

| 800 - 700 | Medium | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z Value | Relative Intensity (%) | Assignment |

| 117 | 100 | [M]⁺ (Molecular ion) |

| 84 | ~ 60 | [M - SH]⁺ |

| 58 | ~ 40 | [M - C₃H₃S]⁺ |

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly involving the parent this compound are not extensively documented, its derivatives are known to interact with various biological targets. The thiazolethione core serves as a versatile scaffold for the development of enzyme inhibitors and receptor modulators. The logical relationship for its potential as a drug scaffold is outlined below.

Caption: Drug discovery pathway utilizing the this compound scaffold.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers can utilize this information to reliably produce and characterize this compound for further investigation in various scientific disciplines.

Spectroscopic Analysis of 5(4H)-thiazolethione Tautomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze the tautomeric forms of 5(4H)-thiazolethione. Thiol-thione tautomerism is a critical phenomenon in many heterocyclic compounds, influencing their chemical reactivity, biological activity, and physicochemical properties. A thorough understanding and characterization of these tautomeric equilibria are therefore essential in fields such as medicinal chemistry and materials science. This document details the experimental protocols for the key spectroscopic methods and presents quantitative data in a structured format to facilitate comparison and analysis.

Thiol-Thione Tautomerism in this compound

This compound can exist in two primary tautomeric forms: the thione form and the thiol form. The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and the nature of substituents on the thiazole ring.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Techniques for Tautomer Analysis

A combination of spectroscopic methods is typically employed to unequivocally identify and quantify the tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric equilibrium in solution. Both ¹H and ¹³C NMR provide distinct signals for the thione and thiol forms.

¹H NMR Spectroscopy: The most significant difference is observed for the proton attached to the nitrogen or sulfur atom. In the thione form, an N-H proton signal is observed, typically in the range of 13-14 ppm, which is often broad due to quadrupole coupling and exchange. The thiol form exhibits an S-H proton signal at a much lower chemical shift, generally between 3-5 ppm.

¹³C NMR Spectroscopy: The chemical shift of the C5 carbon is highly indicative of the tautomeric form. In the thione form, the C=S carbon resonates at a significantly downfield chemical shift, typically in the range of 190-210 ppm. In contrast, the C-SH carbon of the thiol form appears at a much more upfield position, around 160-170 ppm.

| Tautomer | Nucleus | Typical Chemical Shift (ppm) |

| Thione | ¹H (N-H) | 13.0 - 14.0 |

| Thiol | ¹H (S-H) | 3.0 - 5.0 |

| Thione | ¹³C (C=S) | 190 - 210 |

| Thiol | ¹³C (C-SH) | 160 - 170 |

Table 1. Typical ¹H and ¹³C NMR Chemical Shifts for Thione and Thiol Tautomers.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the characteristic functional groups present in each tautomer in the solid state or in solution.

The thione tautomer is characterized by a prominent C=S stretching vibration, although its intensity can be variable. This band typically appears in the region of 1050-1250 cm⁻¹. The N-H stretching vibration of the thione form is observed as a broad band in the range of 3100-3200 cm⁻¹. The thiol tautomer, on the other hand, is identified by the S-H stretching vibration, which is a weak band appearing around 2500-2600 cm⁻¹. The C=N stretching vibration in the thiol form is typically found in the 1600-1650 cm⁻¹ region.

| Tautomer | Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Thione | C=S | Stretch | 1050 - 1250 |

| Thione | N-H | Stretch | 3100 - 3200 (broad) |

| Thiol | S-H | Stretch | 2500 - 2600 (weak) |

| Thiol | C=N | Stretch | 1600 - 1650 |

Table 2. Characteristic IR Absorption Bands for Thione and Thiol Tautomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide evidence for the presence of different tautomers in solution, as the electronic transitions differ for the thione and thiol forms.

The thione form typically exhibits a characteristic absorption band in the range of 300-400 nm, which is attributed to the n → π* transition of the C=S chromophore. The thiol form, lacking the C=S group, generally shows absorption bands at shorter wavelengths, below 300 nm, corresponding to π → π* transitions within the aromatic ring.

| Tautomer | Electronic Transition | Typical λmax (nm) |

| Thione | n → π* (C=S) | 300 - 400 |

| Thiol | π → π* | < 300 |

Table 3. Typical UV-Vis Absorption Maxima for Thione and Thiol Tautomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the tautomers. While the tautomers have the same molecular weight, their fragmentation patterns can differ, providing clues to their structure. The ionization technique and experimental conditions can influence which tautomer is observed in the gas phase.

Experimental Protocols

The following sections provide generalized methodologies for the key spectroscopic techniques.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in an NMR tube. The choice of solvent is crucial as it can influence the tautomeric equilibrium.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A 90° pulse width is commonly used with a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative results if desired.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the relevant signals to determine the relative populations of the tautomers.

FT-IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) that has minimal absorption in the regions of interest. Use an appropriate liquid cell with windows transparent to IR radiation (e.g., NaCl, KBr).

-

-

Spectrum Acquisition:

-

Record a background spectrum of the pure KBr pellet or the solvent.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

-

Typically, spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Spectrum Acquisition:

-

Use a quartz cuvette with a path length of 1 cm.

-

Record a baseline spectrum using the pure solvent.

-

Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-600 nm).

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are soft ionization methods that minimize fragmentation in the source.

-

Mass Analysis: Acquire the full scan mass spectrum to determine the molecular ion peak.

-

Tandem Mass Spectrometry (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. The fragmentation pathways can provide structural information to differentiate between the tautomers.

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound tautomers is depicted below.

Caption: General workflow for spectroscopic analysis of tautomers.

Conclusion

The spectroscopic analysis of this compound tautomers requires a multi-technique approach to provide a comprehensive understanding of their structure and equilibrium. NMR, IR, and UV-Vis spectroscopy are complementary methods that offer distinct signatures for the thione and thiol forms. Mass spectrometry further aids in structural confirmation. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the fields of chemistry and drug development, enabling the accurate characterization of these important heterocyclic compounds.

Tautomeric Equilibrium of 5(4H)-thiazolethione in Different Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The tautomeric equilibrium between thione and thiol forms of heterocyclic compounds is a critical factor in their chemical reactivity, biological activity, and pharmacokinetic properties. 5(4H)-thiazolethione, a sulfur-containing heterocycle, can exist in two tautomeric forms: the thione form and the thiol form (5-mercaptothiazole). The position of this equilibrium is significantly influenced by the surrounding solvent environment, which can have profound implications for its application in drug design and development. Understanding and predicting the dominant tautomeric form in different physiological and experimental conditions is therefore of paramount importance.

This technical guide provides a comprehensive overview of the tautomeric equilibrium of this compound in various solvents. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide leverages data from structurally analogous heterocyclic thiones, such as triazole-thiones and thiadiazole-thiones, to illustrate the principles and methodologies. The thione form is generally considered the more stable tautomer for these classes of compounds in both gaseous and solution phases.

The Thione-Thiol Tautomeric Equilibrium

The tautomeric equilibrium of this compound involves the migration of a proton between the nitrogen and sulfur atoms, as depicted below. The thione form possesses a carbon-sulfur double bond (C=S), while the thiol form contains a sulfhydryl group (-SH).

Caption: The thione-thiol tautomeric equilibrium of this compound.

The position of this equilibrium is dictated by the relative stability of the two tautomers, which is in turn influenced by intramolecular and intermolecular factors, with the solvent playing a crucial role.

Influence of Solvents on Tautomeric Equilibrium

The solvent can significantly alter the tautomeric equilibrium by differentially solvating the two tautomers. The polarity of the solvent is a key determinant in this process. While general trends can be observed, the specific interactions between the solvent and the tautomers can be complex.

-

Polar Protic Solvents: Solvents like water and methanol can form hydrogen bonds with both the N-H group of the thione and the S-H group of the thiol, as well as the nitrogen atoms in the ring. The effect of these solvents on the equilibrium is often a balance of these interactions.

-

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and chloroform can also influence the equilibrium through dipole-dipole interactions.[1] Studies on analogous compounds have shown that the thione form often remains predominant in these solvents.

-

Nonpolar Solvents: In nonpolar solvents, intramolecular hydrogen bonding and van der Waals forces are more dominant, which can favor one tautomer over the other.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of the two tautomers at equilibrium can be quantified using various spectroscopic and chromatographic techniques. The equilibrium constant (KT) is expressed as the ratio of the concentration of the thiol form to the thione form.

Table 1: Tautomeric Ratios of Analogous Heterocyclic Thiones in Different Solvents

| Compound | Solvent | Method | Thione : Thiol Ratio | Reference |

| 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | DMSO | HPLC-MS | 97.27 : 2.73 | [2] |

| 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | DMSO with NaHCO3 | HPLC-MS | 94.5 : 5.5 | [2] |

Note: This table presents data for an analogous compound due to the lack of specific data for this compound. It is generally observed that the thione form is the major component in the equilibrium mixture.[2]

Experimental Protocols

Precise determination of the tautomeric equilibrium requires robust experimental design. The following are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in the deuterated solvent of interest (e.g., DMSO-d6, CDCl3, Methanol-d4) to a known concentration.

-

Data Acquisition: Acquire 1H and 13C NMR spectra at a constant temperature.

-

Spectral Analysis: Identify characteristic signals for each tautomer. For the thione form, the N-H proton signal is a key indicator. For the thiol form, the S-H proton signal, if observable, is characteristic. The chemical shifts of the ring carbons, particularly the carbon attached to the sulfur, will also differ significantly between the two forms.

-

Quantification: Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals gives the molar ratio of the tautomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium by observing the absorption bands characteristic of each tautomer.

Methodology:

-

Sample Preparation: Prepare a series of dilute solutions of the compound in the solvent of interest.

-

Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Spectral Analysis: The thione tautomer typically exhibits an absorption band at longer wavelengths (around 300-400 nm) corresponding to the n→π* transition of the C=S group. The thiol tautomer usually absorbs at shorter wavelengths (below 300 nm) due to π→π* transitions.

-

Data Analysis: The equilibrium constant can be determined by analyzing the changes in absorbance at specific wavelengths as a function of solvent composition or temperature, often requiring computational deconvolution of the spectra.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS can be employed to separate and quantify the tautomers.

Methodology:

-

Chromatographic Separation:

-

Use a suitable HPLC column (e.g., C18) and a mobile phase that provides good separation of the two tautomers.

-

A gradient elution program may be necessary.

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in both positive and negative ion modes.

-

Since the tautomers are isomers, they will have the same mass-to-charge ratio (m/z). Their identity is confirmed by their retention times.

-

-

Quantification: The area under the curve for each peak in the chromatogram is proportional to the concentration of that tautomer. The ratio of the peak areas gives the tautomeric ratio.[2]

Caption: A generalized experimental workflow for the study of tautomeric equilibrium.

Computational Chemistry as a Predictive Tool

In addition to experimental methods, computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for studying thione-thiol tautomerism.

Methodology:

-

Model Building: Create 3D models of both the thione and thiol tautomers.

-

Geometry Optimization: Optimize the geometry of each tautomer in the gas phase and in different solvents using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). Solvation effects can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[1]

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

Thermodynamic Analysis: Calculate the Gibbs free energy of each tautomer to predict the equilibrium constant at a given temperature.

Computational studies on analogous systems consistently predict that the thione tautomer is energetically more favorable.

Conclusion

The tautomeric equilibrium of this compound is a critical aspect that influences its chemical and biological properties. While direct quantitative data for this specific molecule is scarce, a comprehensive understanding can be built upon the well-established principles and experimental data from analogous heterocyclic thiones. The equilibrium is significantly influenced by the solvent environment, and a combination of spectroscopic techniques, such as NMR and UV-Vis, and chromatographic methods like HPLC-MS, can be employed for its quantitative determination. Computational modeling provides a powerful complementary approach for predicting the relative stabilities of the tautomers. For professionals in drug development, a thorough characterization of the tautomeric behavior of this compound and its derivatives in various media is essential for understanding their mechanism of action, designing more effective drug candidates, and ensuring reliable analytical characterization.

References

Quantum Chemical Calculations for 5(4H)-Thiazolethione Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical calculations used to determine the stability of 5(4H)-thiazolethione. Understanding the relative stability of its tautomeric forms is crucial for drug design and development, as the biological activity of a molecule is intrinsically linked to its structure. This document outlines the computational methodologies, summarizes key quantitative data, and provides conceptual visualizations to facilitate a comprehensive understanding of the underlying chemical principles.

Core Concepts: Tautomerism and Computational Chemistry

This compound can exist in different tautomeric forms, primarily the thione and thiol forms. Tautomers are isomers of a compound that readily interconvert, and their relative stability can significantly impact the compound's chemical reactivity and biological function. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the most stable tautomer and quantifying the energy differences between them.

Computational Methodology

The stability of this compound and its tautomers is typically investigated using a combination of quantum chemical methods. A common and effective approach involves the following steps:

-

Geometry Optimization: The molecular geometry of each tautomer is optimized to find its lowest energy conformation. This is often performed using DFT with a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE).

-

Energy Calculations: Single-point energy calculations are then performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

-

Solvation Effects: To model the behavior of the molecule in a biological environment, solvent effects are often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Tautomeric Forms of this compound

The primary tautomeric equilibrium for this compound is between the thione form and the 5-mercaptothiazole (thiol) form. Computational studies on analogous heterocyclic thiones consistently show that the thione tautomer is the more stable form in both the gas phase and in various solvents.

Quantitative Stability Analysis

Table 1: Calculated Relative Energies of Thione and Thiol Tautomers

| Compound Family | Method/Basis Set | Tautomer | Relative Energy (kcal/mol) |

| Triazole-thione Derivatives | B3LYP/6-311++G(d,p) | Thione | 0.00 |

| Thiol | 5.0 - 10.0 | ||

| Benzothiazole-thione Derivatives | B3LYP/6-31G(d) | Thione | 0.00 |

| Thiol | > 5.0 |

Table 2: Key Calculated Molecular Properties

| Property | Thione Tautomer (Typical Values) | Thiol Tautomer (Typical Values) |

| Dipole Moment (Debye) | 3.0 - 5.0 | 1.5 - 3.0 |

| HOMO-LUMO Gap (eV) | 3.5 - 4.5 | 4.0 - 5.0 |

| C=S Bond Length (Å) | ~1.65 - 1.70 | N/A |

| C-SH Bond Length (Å) | N/A | ~1.75 - 1.80 |

| S-H Bond Length (Å) | N/A | ~1.34 - 1.36 |

Note: These are representative values from computational studies on analogous compounds and may not precisely reflect the values for this compound.

Computational Workflow for Stability Analysis

The process of computationally determining the most stable tautomer follows a logical workflow. This involves initial structure generation, optimization, and subsequent analysis of the energetic and electronic properties.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, a general approach for the synthesis of related thiazolethiones involves the reaction of an appropriate α-haloketone with a source of thiocarbonyl, such as thiourea or a dithiocarbamate.

General Synthetic Approach:

-

Reaction Setup: The α-haloketone and the thiocarbonyl source are dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

-

Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Characterization:

The synthesized compound would be characterized using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure. For this compound, the chemical shift of the C5 carbon would be indicative of a thione (C=S) group.

-

Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic absorption band for the C=S stretching vibration, typically in the range of 1050-1250 cm-1.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

Logical Pathway for Drug Development Application

The stability of this compound and its derivatives is a critical parameter in the drug development process. The more stable tautomer is likely the one that will interact with a biological target. Therefore, understanding the tautomeric preference is essential for designing effective drug candidates.

Conclusion

Quantum chemical calculations provide a powerful and reliable framework for assessing the stability of this compound and its tautomers. The consistent theoretical evidence, supported by experimental observations on related systems, points towards the thione form being the most stable tautomer. This fundamental understanding is paramount for the rational design of novel therapeutics based on the thiazolethione scaffold, enabling researchers to focus their synthetic and biological evaluation efforts on the most relevant molecular species. As computational methods continue to advance in accuracy and efficiency, their role in accelerating the drug discovery and development pipeline will undoubtedly expand.

In-Depth Technical Guide to the Crystal Structure Analysis of 5(4H)-Thiazolethione Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 5(4H)-thiazolethione derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the experimental protocols for their synthesis and crystallographic analysis, presents key structural data from reported derivatives, and visualizes a relevant biological signaling pathway.

Introduction

This compound derivatives, and the structurally related rhodanines, are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. The unique electronic and structural features of this scaffold allow for diverse substitutions, leading to a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel drug candidates with enhanced efficacy and selectivity.

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves a multi-step process, from the synthesis of the target compound to the final refinement of its crystal structure.

Synthesis of this compound Derivatives

A common synthetic route to 2,4-disubstituted-5(4H)-thiazolethiones involves a one-pot, three-component reaction.

General Procedure:

-

Starting Materials: A mixture of an aromatic amine, carbon disulfide, and a α-haloketone are used as the primary reactants.

-

Reaction Conditions: The components are typically reacted in a suitable solvent, such as ethanol or dimethylformamide (DMF), often in the presence of a base like triethylamine or potassium carbonate to facilitate the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by pouring it into ice-water. The precipitated solid is then filtered, washed, and purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) to yield the final product.

Single Crystal Growth

Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography.

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent or solvent mixture is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.

-

Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top or allowed to diffuse in vapor form. This gradual decrease in solubility can promote the growth of single crystals at the interface.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and inducing crystallization.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, their structure is determined using an X-ray diffractometer.

Methodology:

-

Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). The diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a controlled temperature, often low temperatures (e.g., 100 K or 296 K), to minimize thermal vibrations.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares on F². Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Quantitative Crystallographic Data

The following tables summarize crystallographic data for selected this compound derivatives and structurally related compounds. This data provides insight into the molecular geometry and packing arrangements of this class of compounds.

| Compound/Derivative | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| Thiazolidine Derivative 1 | C₁₄H₁₀N₂O₂S | Monoclinic | P2₁/n | 10.123(2) | 8.456(2) | 15.234(3) | 90 | 109.34(3) | 90 | 4 | [1] |

| Thiazolidine Derivative 2 | C₁₅H₁₂N₂O₂S | Monoclinic | P2₁/c | 11.567(3) | 7.891(2) | 16.345(4) | 90 | 101.56(2) | 90 | 4 | [1] |

| Triazolo-Thiadiazole 1 | C₁₇H₁₁N₅S | Monoclinic | P2₁ | 5.9308(2) | 10.9695(3) | 14.7966(4) | 90 | 98.618(1) | 90 | 2 | [2] |

| Triazolo-Thiadiazole 2 | C₁₇H₁₀BrN₅S | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.501 | 98.618 | 103.818 | 2 | [2] |

| Compound/Derivative | R-factor | Data/Restraints/Params | Goodness-of-fit on F² | CCDC No. |

| Thiazolidine Derivative 1 | 0.045 | 2289 / 0 / 181 | 1.03 | 1538956 |

| Thiazolidine Derivative 2 | 0.051 | 2621 / 0 / 190 | 1.05 | - |

| Triazolo-Thiadiazole 1 | 0.038 | 3154 / 2 / 208 | 1.06 | 1541285 |

| Triazolo-Thiadiazole 2 | 0.029 | 3154 / 0 / 208 | 1.06 | 1541286 |

Visualization of Experimental Workflow and Biological Signaling

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for crystal structure analysis and a simplified signaling pathway that can be targeted by thiazole derivatives.

Caption: Experimental workflow for crystal structure analysis.

Caption: Inhibition of the EGFR/PI3K/Akt signaling pathway.

Biological Significance and Mechanism of Action

Several studies have highlighted the potential of thiazole derivatives as anticancer agents.[3][4] One of the key mechanisms of action involves the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival. For instance, some thiazole derivatives have been shown to target and inhibit the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[3] Inhibition of EGFR can block downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which are crucial for tumor progression.[3] The ability of this compound derivatives to interfere with these pathways makes them attractive candidates for the development of targeted cancer therapies. The detailed structural information obtained from X-ray crystallography is instrumental in designing derivatives with improved binding affinity and specificity for these protein targets.

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable insights into their molecular architecture, which is fundamental for understanding their biological activities. The combination of organic synthesis, single-crystal X-ray diffraction, and biological evaluation allows for a rational, structure-based approach to drug design. The data and protocols presented in this guide serve as a foundational resource for researchers in the field, facilitating the development of novel and more effective therapeutic agents based on the this compound scaffold.

References

Solubility and Stability of 5(4H)-Thiazolethione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the solubility and stability of 5(4H)-thiazolethione and its derivatives. Due to the limited publicly available data on this specific molecule, this document outlines the expected physicochemical properties based on analogous structures, such as rhodanine-3-acetic acid, and details the standard experimental protocols required to generate definitive solubility and stability profiles.

Physicochemical Properties and Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation potential. For this compound, a heterocyclic compound containing a thione group, its solubility is expected to be influenced by pH, temperature, and the polarity of the solvent.

Expected Solubility Characteristics

Based on related thiazole and rhodanine structures, this compound is anticipated to exhibit low solubility in aqueous media and higher solubility in organic solvents. For instance, the related compound rhodanine-3-acetic acid is soluble in methanol at a concentration of 25 mg/mL[1]. The acidic nature of the N-H proton in the thiazole ring suggests that the solubility of this compound will be pH-dependent, with increased solubility in alkaline conditions due to salt formation.

Quantitative Solubility Data

The following table summarizes the key solubility parameters that should be determined experimentally for this compound.

| Parameter | Solvent/Medium | Temperature (°C) | Solubility (mg/mL or mol/L) |

| Aqueous Solubility | Purified Water | 25 ± 2 | To be determined |

| Aqueous Solubility | pH 1.2 (Simulated Gastric Fluid) | 37 ± 0.5 | To be determined |

| Aqueous Solubility | pH 4.5 (Acetate Buffer) | 25 ± 2 | To be determined |

| Aqueous Solubility | pH 6.8 (Simulated Intestinal Fluid) | 37 ± 0.5 | To be determined |

| Aqueous Solubility | pH 7.4 (Phosphate Buffer) | 25 ± 2 | To be determined |

| Organic Solubility | Methanol | 25 ± 2 | To be determined |

| Organic Solubility | Ethanol | 25 ± 2 | To be determined |

| Organic Solubility | Dimethyl Sulfoxide (DMSO) | 25 ± 2 | To be determined |

| Organic Solubility | Acetonitrile | 25 ± 2 | To be determined |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Calibrated analytical balance

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC with a validated analytical method for this compound

-

Volumetric flasks and pipettes

-

Solvents and buffers of appropriate grade

Procedure:

-

Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent or buffer.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a suitable filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

The determined concentration represents the equilibrium solubility of the compound in that specific medium.

Stability Studies and Degradation Pathway Analysis

Stability testing is crucial for identifying the degradation pathways and determining the shelf-life of a drug substance. Forced degradation studies are performed to accelerate the degradation process and identify potential degradation products under various stress conditions.

Forced Degradation Studies

Forced degradation studies, also known as stress testing, expose the drug substance to conditions more severe than accelerated stability testing.[2][3] The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating and to elucidate the degradation pathways.

Summary of Forced Degradation Conditions and Expected Outcomes

The following table outlines the recommended stress conditions for the forced degradation study of this compound.

| Stress Condition | Reagent/Parameters | Typical Duration | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M - 1 M HCl | Up to 7 days | Ring opening, hydrolysis of functional groups |

| Base Hydrolysis | 0.1 M - 1 M NaOH | Up to 7 days | Ring opening, salt formation, hydrolysis |

| Oxidation | 3% - 30% H₂O₂ | Up to 7 days | N-oxides, S-oxides, ring cleavage products |

| Thermal Degradation | 40 °C - 80 °C (in solid state and solution) | Up to 7 days | Isomers, rearrangement products |

| Photostability | ICH Q1B recommended light exposure (UV and visible) | As per guidelines | Photolytic cleavage products, isomers |

Experimental Protocol: Forced Degradation Study

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS)

-

Temperature-controlled ovens

-

Photostability chamber

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

-

Keep the solution at room temperature or heat to 50-60 °C if no degradation is observed.[4]

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of NaOH before analysis.

-

-

Base Hydrolysis:

-

Follow the same procedure as acid hydrolysis, using 0.1 M NaOH and neutralizing with HCl.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature.

-

Withdraw samples at various time points.

-

-

Thermal Degradation:

-

Expose solid this compound and a solution of the compound to elevated temperatures (e.g., 60 °C) in a temperature-controlled oven.

-

Analyze samples at specified intervals.

-

-

Photolytic Degradation:

-

Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[2]

-

A control sample should be protected from light.

-

-

Sample Analysis:

-

Analyze all stressed samples and a control (unstressed) sample by a stability-indicating HPLC-PDA-MS method.

-

The PDA detector will help in assessing the peak purity of the parent drug.

-

The MS detector will aid in the identification of the mass of the degradation products, which is crucial for structure elucidation.

-

Visualizations

Experimental Workflow for Solubility and Stability Studies

References

An In-depth Technical Guide to the Reactivity of the 5(4H)-Thiazolethione Ring

For Researchers, Scientists, and Drug Development Professionals

The 5(4H)-thiazolethione core, a five-membered heterocyclic ring containing sulfur, nitrogen, and a thiocarbonyl group, is a versatile scaffold in organic synthesis and medicinal chemistry. Its unique electronic properties and multiple reactive sites make it an attractive starting point for the synthesis of a diverse array of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the reactivity of the this compound ring, including key reactions, experimental protocols, and quantitative data to facilitate further research and development in this area.

Synthesis of the this compound Ring

The primary route to the this compound scaffold involves the reaction of a primary amine or amide with carbon disulfide in the presence of a base, followed by reaction with an α-haloketone. A general synthetic scheme is presented below.

Unraveling the Reactivity of 5(4H)-thiazolethione: A Theoretical Deep Dive into Reaction Mechanisms

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed theoretical investigation into the reaction mechanisms of 5(4H)-thiazolethione, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By leveraging computational chemistry, this guide explores the key reactive pathways of this molecule, offering valuable insights for the design of novel therapeutics and functional materials. The following sections present a summary of pertinent quantitative data from theoretical studies on analogous systems, detailed computational methodologies, and visual representations of the proposed reaction mechanisms.

Core Reaction Mechanisms: A Quantitative Perspective

Theoretical investigations, primarily employing Density Functional Theory (DFT), have elucidated several key reaction pathways for thiazolethiones and related thione-containing heterocycles. These include tautomerism, cycloaddition reactions, and nucleophilic substitution. While specific quantitative data for this compound is an area of ongoing research, studies on analogous compounds provide critical benchmarks for understanding its reactivity. The following tables summarize key energetic parameters calculated for reactions of similar molecules, offering a predictive framework for this compound.

Table 1: Calculated Activation Energies (ΔE‡) and Reaction Energies (ΔEr) for Thione-Thiol Tautomerism in a Model Triazole-Thione System

| Tautomeric Process | Computational Method | Basis Set | Solvent | ΔE‡ (kcal/mol) | ΔEr (kcal/mol) |

| Thione to Thiol | B3LYP | 6-311++G(d,p) | Gas Phase | 45.2 | 8.5 |

| Thione to Thiol | B3LYP | 6-311++G(d,p) | Water | 38.7 | 6.2 |

Data extrapolated from studies on 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione and are intended to be representative.

Table 2: Calculated Activation and Reaction Energies for Cycloaddition Reactions of Thiazole Derivatives

| Reaction Type | Dienophile/Dipolarophile | Computational Method | Basis Set | ΔE‡ (kcal/mol) | ΔEr (kcal/mol) |

| [4+2] Cycloaddition | Nitroalkene | B3LYP | 6-31G(d) | 15.8 (exo) | -25.4 |

| [3+2] Cycloaddition | Azomethine Ylide | B3LYP | 6-31G(d) | 12.1 | -18.7 |

Data are for substituted 2-aminothiazoles and imidazo[2,1-b]thiazole derivatives and serve as a model for the potential reactivity of this compound in cycloaddition reactions.

Experimental and Computational Protocols

The theoretical investigation of reaction mechanisms for compounds like this compound relies on robust computational methodologies. The following outlines a typical workflow for such studies.

Computational Methodology

A standard computational protocol for investigating the reaction mechanisms of this compound would involve the following steps:

-

Geometry Optimization: The ground state geometries of reactants, intermediates, transition states, and products are optimized using Density Functional Theory (DFT). A common choice of functional is B3LYP, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional. The 6-31G(d) or a larger basis set like 6-311++G(d,p) is typically employed to provide a good balance between accuracy and computational cost.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. This step serves two purposes: to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency), and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Transition State Search: The search for transition state structures is a critical step in elucidating the reaction mechanism. Methods such as the synchronous transit-guided quasi-Newton (STQN) method or the Berny optimization algorithm are commonly used.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a found transition state connects the desired reactants and products, an IRC calculation is performed. This traces the minimum energy path from the transition state downhill to the corresponding reactant and product.

-

Solvent Effects: The influence of a solvent on the reaction energetics can be modeled using implicit solvation models, such as the Polarizable Continuum Model (PCM). This approach treats the solvent as a continuous dielectric medium.

-

Single-Point Energy Refinement: To obtain more accurate energy profiles, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

Visualizing Reaction Pathways and Workflows

To better illustrate the theoretical concepts, the following diagrams have been generated using the Graphviz DOT language.

Methodological & Application

Application Note: Multi-Step Synthesis of 5-Arylidene-5(4H)-thiazolethiones as Potential PI3K Signaling Pathway Inhibitors

For Research Use Only

Introduction

Thiazole derivatives, particularly those with a thione moiety, represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. Among these, 5-arylidene-5(4H)-thiazolethiones, structural analogs of rhodanine derivatives, have emerged as promising scaffolds for the development of novel therapeutic agents. Their diverse biological activities include potential as anticancer, antimicrobial, and anti-inflammatory agents. This application note provides a detailed experimental protocol for a multi-step synthesis of 5-arylidene-5(4H)-thiazolethiones. The synthetic strategy involves the initial formation of a rhodanine (2-thioxothiazolidin-4-one) core, followed by a Knoevenagel condensation with an aromatic aldehyde, and a final thionation step to yield the target compound. Additionally, we discuss the role of such compounds as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical pathway often dysregulated in cancer.

Workflow of the Multi-Step Synthesis

Caption: Synthetic workflow for the multi-step synthesis of 5-arylidene-5(4H)-thiazolethione.

Experimental Protocols

Step 1: Synthesis of Rhodanine (2-Thioxothiazolidin-4-one)

This protocol describes the synthesis of the rhodanine core from chloroacetic acid and ammonium dithiocarbamate.

Materials:

-

Chloroacetic acid

-

Ammonia solution (25%)

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Ethanol

-

Ice bath

-

Magnetic stirrer

-

Round bottom flask

-

Reflux condenser

Procedure:

-

In a fume hood, prepare ammonium dithiocarbamate in situ by slowly adding 15.2 mL (0.25 mol) of carbon disulfide to 34 mL (0.5 mol) of 25% aqueous ammonia in a flask cooled in an ice bath, with constant stirring.

-

Prepare a solution of sodium chloroacetate by neutralizing 18.9 g (0.2 mol) of chloroacetic acid with a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of water.

-

Slowly add the sodium chloroacetate solution to the freshly prepared ammonium dithiocarbamate solution, keeping the temperature below 20°C. Stir the mixture for 1 hour.

-

Acidify the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 2. A precipitate will form.

-

Heat the mixture at 80-90°C for 2 hours under reflux.

-

Cool the mixture to room temperature and collect the precipitated rhodanine by filtration.

-

Wash the crude product with cold water and recrystallize from ethanol to obtain pure rhodanine as a pale yellow solid.

Step 2: Synthesis of 5-Arylidene-rhodanine via Knoevenagel Condensation

This protocol outlines the condensation of rhodanine with an aromatic aldehyde to form a 5-arylidene-rhodanine derivative.

Materials:

-

Rhodanine (from Step 1)

-

Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Anhydrous sodium acetate

-

Glacial acetic acid

-

Magnetic stirrer

-

Round bottom flask

-

Reflux condenser

Procedure:

-

In a round bottom flask, dissolve 1.33 g (10 mmol) of rhodanine and 1.41 g (10 mmol) of 4-chlorobenzaldehyde in 30 mL of glacial acetic acid.

-

Add 2.46 g (30 mmol) of anhydrous sodium acetate to the solution.

-

Heat the mixture to reflux with constant stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of ice-cold water.

-

A yellow precipitate of 5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one will form.

-

Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 3: Synthesis of 5-Arylidene-5(4H)-thiazolethione via Thionation

This protocol describes the conversion of the C4-carbonyl group of the 5-arylidene-rhodanine to a thiocarbonyl group using Lawesson's reagent.

Materials:

-

5-Arylidene-rhodanine (from Step 2)

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

-

Anhydrous toluene

-

Magnetic stirrer

-

Round bottom flask

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend 2.55 g (10 mmol) of 5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one in 50 mL of anhydrous toluene.

-

Add 2.22 g (5.5 mmol, 0.55 equivalents) of Lawesson's reagent to the suspension.

-

Heat the mixture to reflux (approximately 110°C) with vigorous stirring for 4-6 hours. The reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 5-(4-chlorobenzylidene)-5(4H)-thiazolethione as a solid.

Quantitative Data Summary

The following table summarizes representative yields for the multi-step synthesis and biological activity data for a representative 5-arylidene-rhodanine derivative.

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Reference IC₅₀ (PI3Kα) |

| 1 | Rhodanine | C₃H₃NOS₂ | 133.20 | ~85% | N/A |

| 2 | 5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one | C₁₀H₆ClNOS₂ | 255.75 | ~90% | ~5 µM |

| 3 | 5-(4-chlorobenzylidene)-5(4H)-thiazolethione | C₁₀H₆ClNS₃ | 271.81 | ~70% | Potentially lower |

Note: Yields and IC₅₀ values are representative and can vary based on specific reaction conditions and the nature of the aromatic aldehyde used.

Biological Context: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[1][2] Dysregulation of this pathway, often through mutations or overexpression of its components, is a hallmark of many types of cancer.[1] Small molecule inhibitors targeting key nodes of this pathway, such as PI3K, Akt, and mTOR, are therefore of significant therapeutic interest.[3] Rhodanine and its thio-analogs have been identified as promising scaffolds for the development of PI3K inhibitors.[4] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and preventing the phosphorylation of its downstream targets.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

Conclusion

This application note provides a comprehensive and detailed protocol for the multi-step synthesis of 5-arylidene-5(4H)-thiazolethiones, a class of compounds with significant potential in drug discovery. The described synthetic route is robust and can be adapted for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies. The role of these compounds as potential inhibitors of the PI3K/Akt/mTOR signaling pathway highlights their relevance in the development of novel anticancer therapeutics. The provided protocols and background information serve as a valuable resource for researchers in medicinal chemistry and chemical biology.

References

- 1. librarysearch.ohsu.edu [librarysearch.ohsu.edu]

- 2. youtube.com [youtube.com]

- 3. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]

- 4. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols: 5(4H)-Thiazolethione as a Versatile Scaffold in Drug Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 5(4H)-thiazolethione scaffold in medicinal chemistry, with a focus on its application in the design and development of novel therapeutic agents. This document includes a summary of biological activities, detailed experimental protocols for synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows.

Introduction

The this compound core, and its tautomeric form thiazol-4(5H)-one, represents a privileged scaffold in drug discovery. Its unique structural features and synthetic accessibility have made it an attractive starting point for the development of compounds with a wide range of biological activities.[1] Derivatives of this scaffold have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This document will focus on the anticancer applications of this compound derivatives, providing researchers with the necessary information to design, synthesize, and evaluate novel compounds based on this promising scaffold.

Biological Activity of this compound Derivatives

Derivatives of the this compound scaffold have shown potent cytotoxic activity against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds is believed to be the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Anticancer Activity

The anticancer potential of this compound derivatives has been evaluated against several cancer cell lines, with promising results. The cytotoxic effects are often attributed to the inhibition of critical enzymes and signaling pathways, such as VEGFR-2, and the subsequent induction of programmed cell death (apoptosis).

Table 1: Anticancer Activity of Representative this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | MCF-7 (Breast) | 10.35 ± 0.68 | |

| HepG2 (Liver) | 15.18 ± 0.94 | ||

| 4b | MCF-7 (Breast) | 8.16 ± 0.53 | |

| HepG2 (Liver) | 12.41 ± 0.81 | ||

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | |

| HepG2 (Liver) | 7.26 ± 0.44 | ||

| Compound 6 | A549 (Lung) | 12.0 ± 1.73 | [2] |

| C6 (Glioma) | 3.83 ± 0.76 | [2] |

Experimental Protocols

Protocol 1: General Synthesis of 2-(2-Benzylidenehydrazinyl)thiazol-4(5H)-one Derivatives

This protocol describes a general method for the synthesis of this compound derivatives, specifically 2-(2-benzylidenehydrazinyl)thiazol-4(5H)-ones, which have shown significant anticancer activity.

Materials:

-

Substituted thiosemicarbazone (1.0 eq)

-

Chloroacetyl chloride (1.0 eq)

-

Dry benzene

-

Ethanol

-

Fused sodium acetate

-

Deionized water

Procedure:

-

Dissolve the substituted thiosemicarbazone (1.0 eq) in dry benzene.

-

Add chloroacetyl chloride (1.0 eq) to the solution and heat the mixture at 60°C for 1 hour.

-

Remove the benzene by rotary evaporation.

-

To the solid residue, add ethanol and fused sodium acetate.

-

Reflux the mixture for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into cold water with stirring.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with deionized water, dry it, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure product.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds (dissolved in DMSO)

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the complete culture medium. The final concentration of DMSO should not exceed 0.5%.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Experimental Workflow for Synthesis and Evaluation

Caption: Workflow for the synthesis and anticancer evaluation of this compound derivatives.

Proposed Signaling Pathway Inhibition

Caption: Proposed mechanism of action for this compound derivatives in cancer cells.

Structure-Activity Relationship (SAR) Logic

Caption: Logical diagram illustrating the structure-activity relationship for this compound derivatives.

References

Application Notes and Protocols for the Synthesis of 5(4H)-Thiazolethione Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 5(4H)-thiazolethione derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The following sections detail two primary synthetic methodologies: a three-component reaction for the direct synthesis of the thiazole-2(3H)-thione core and the Knoevenagel condensation for the preparation of 5-ylidene derivatives.

Method 1: One-Pot Three-Component Synthesis of 3,4,5-Trisubstituted-1,3-thiazole-2(3H)-thiones

This method provides a straightforward and efficient one-pot synthesis of 3,4,5-trisubstituted-1,3-thiazole-2(3H)-thiones from a primary amine, carbon disulfide, and an α-haloketone. The reaction proceeds at room temperature and generally offers excellent yields.[1][2]

Experimental Protocol

-

In a round-bottom flask, dissolve the α-haloketone (1 mmol) and potassium iodide (0.1 g, 0.6 mmol) in methanol (7 mL).

-

Stir the mixture for 30 minutes at room temperature.

-

To this mixture, add a solution of the primary amine (1 mmol) and carbon disulfide (1 mmol).

-

Continue stirring the reaction mixture for 24 hours at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated and purified.

Quantitative Data Summary

| Entry | R (Amine) | R' (Ketone) | R'' (Ketone) | Product | Yield (%) |

| 1 | Benzyl | Methyl | Methyl | 4h | 92 |

| 2 | 2-Furylmethyl | Methyl | Methyl | 4i | 90 |

| 3 | 4-Methylbenzyl | Methyl | Methyl | - | 95 |

Table 1: Yields of 3,4,5-trialkyl-1,3-thiazole-2(3H)-thione derivatives from the one-pot three-component reaction.[2]

Reaction Mechanism

The proposed reaction mechanism involves three key steps:

-

Nucleophilic addition of the primary amine to carbon disulfide to form a dithiocarbamic acid intermediate.

-

Nucleophilic attack of the dithiocarbamic acid on the α-haloketone.

-

Intramolecular cyclization via the attack of the nitrogen on the carbonyl carbon, followed by dehydration to yield the final 3,4,5-trialkyl-1,3-thiazole-2(3H)-thione derivative.[1]

Method 2: Knoevenagel Condensation for the Synthesis of 5-Ylidene-Rhodanine Derivatives

This protocol describes the synthesis of 5-arylidenerhodanines, a subclass of 5(4H)-thiazolethiones, via a Knoevenagel condensation between rhodanine and various aldehydes. A green chemistry approach using a deep eutectic solvent (DES) is highlighted, which is catalyst-free and allows for easy product recovery.[3][4]

Experimental Protocol

-

Preparation of the Deep Eutectic Solvent (DES):

-

Mix L-proline and glycerol in a 1:2 molar ratio.

-

Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.

-

-

Knoevenagel Condensation:

-

To the prepared L-proline:glycerol (1:2) DES, add rhodanine (1 equivalent) and the desired aldehyde (1 equivalent).

-

Heat the reaction mixture at 60 °C for 1-3 hours.

-

Monitor the reaction by TLC.

-

After completion, add water to the reaction mixture to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry. No further purification is typically required.[3][4]

-

Quantitative Data Summary

| Entry | Aldehyde | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | 3-Hydroxy-4-methoxybenzaldehyde | 1 | 60 | 92 |

| 2 | 3,4-Dihydroxybenzaldehyde | 1 | 60 | 83 |

| 3 | 3,4-Dihydroxybenzaldehyde | 3 | 60 | 99 |

| 4 | 5-(Hydroxymethyl)furan-2-carbaldehyde | 1 | 60 | 72 |

Table 2: Yields of 5-arylidenerhodanine derivatives synthesized via Knoevenagel condensation in a deep eutectic solvent.[3][4]

Reaction Workflow

The synthesis involves the base-catalyzed condensation of the active methylene group of rhodanine with the carbonyl group of an aldehyde, followed by dehydration to form the 5-ylidene double bond.

References

Application Notes and Protocols for Antimicrobial Screening of 5(4H)-Thiazolethione Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standard antimicrobial screening assays relevant to the evaluation of 5(4H)-thiazolethione compounds. Detailed protocols for common assays, data presentation guidelines, and visualizations of experimental workflows and potential mechanisms of action are included to facilitate the assessment of the antimicrobial potential of this class of compounds.

Introduction to this compound Compounds and Antimicrobial Screening

This compound and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The evaluation of their antimicrobial properties is a critical step in the drug discovery and development process. Standardized screening assays are employed to determine the efficacy of these compounds against a panel of clinically relevant bacterial and fungal pathogens. The most common primary screening methods include the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion assay for assessing the zone of inhibition.

Quantitative Antimicrobial Activity Data

The following tables summarize the antimicrobial activity of various thiazole and thiazolidinone derivatives, which are structurally related to 5(4H)-thiazolethiones. This data is provided for comparative purposes to aid in the interpretation of screening results for novel this compound compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Bacterial Strains

| Compound ID | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Reference |

| 7c | >500 | 250 | >500 | >500 | [1] |

| 7h | 8 | 125 | 125 | 62.5 | [1] |

| 7j | 62.5 | >500 | >500 | >500 | [1] |

| 4a | 2-8 | - | - | - | [2] |

| 4j | 2-8 | - | - | - | [2] |

| 4l | 2-8 | - | - | - | [2] |

| 6a-c | 2-8 | - | - | - | [2] |

| 4a (thiazole) | 15.625 | 3.9 | - | 15.625 | [3] |

| 5a (thiazole) | - | 3.9 | - | - | [3] |

| 6b (thiazolone) | - | - | - | 3.9 | [3] |

Table 2: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Fungal Strains

| Compound ID | C. albicans (µg/mL) | A. flavus (µg/mL) | A. fumigatus (µg/mL) | T. rubrum (µg/mL) | Reference |

| p-t | Active | Active | Active | Active | [4] |

| p-hp | Active | Active | Active | Active | [4] |

| p-as | Active | Active | Active | Active | [4] |

| 4f | 31.25 (vs C. glabrata) | - | - | - | [5] |

| 7h | 4 | - | - | - | [1] |

| 6a-c | 2-8 | - | - | - | [2] |

Table 3: Zone of Inhibition of Thiazolidinone Derivatives

| Compound ID | Dose | H. pylori (mm) | Reference |

| Compound Series | Various | Data Available | [6] |

Experimental Protocols

Detailed methodologies for the two primary antimicrobial screening assays are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

-

96-well microtiter plates

-

Test this compound compounds

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-